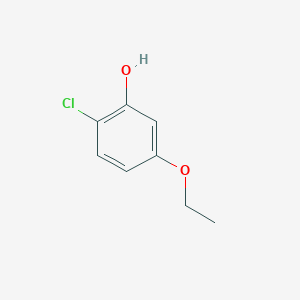

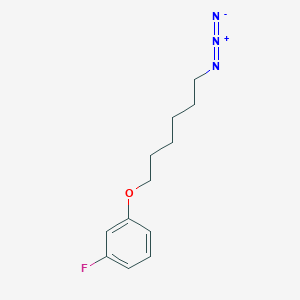

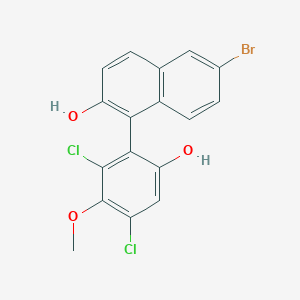

![molecular formula C10H13N3O6 B15091322 2-[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15091322.png)

2-[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Carboxyl-2’-deoxycytidine: is a modified nucleoside derived from 2’-deoxycytidine. It is one of the oxidation products of 5-methyl-2’-deoxycytidine, which is an epigenetic marker involved in the regulation of gene expression. The compound is formed through the action of ten-eleven translocation (TET) enzymes, which oxidize 5-methyl-2’-deoxycytidine to 5-hydroxymethyl-2’-deoxycytidine, then to 5-formyl-2’-deoxycytidine, and finally to 5-carboxyl-2’-deoxycytidine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-carboxyl-2’-deoxycytidine can be achieved through a P(V)-N activation strategy. This method involves the preparation of high-quality 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2’-deoxycytidine triphosphates. The process starts from 2’-deoxythymidine and involves several steps, including protection, oxidation, and deprotection reactions .

Industrial Production Methods: This involves the use of commercially available reagents and standard organic synthesis techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Carboxyl-2’-deoxycytidine undergoes several types of reactions, including:

Oxidation: It is formed through the oxidation of 5-methyl-2’-deoxycytidine by TET enzymes.

Decarboxylation: It can undergo intragenomic decarboxylation to revert to 2’-deoxycytidine.

Common Reagents and Conditions:

Oxidation: TET enzymes and molecular oxygen are involved in the oxidation process.

Decarboxylation: This reaction can occur in the presence of cellular enzymes and metabolic conditions.

Major Products:

Applications De Recherche Scientifique

Chemistry: 5-Carboxyl-2’-deoxycytidine is used as a model compound to study DNA methylation and demethylation processes. It helps in understanding the chemical pathways involved in epigenetic modifications .

Biology: In biological research, it is used to investigate the role of TET enzymes in gene regulation and the impact of DNA modifications on cellular functions .

Medicine: The compound is studied for its potential role in cancer therapy, as alterations in DNA methylation patterns are associated with various cancers .

Industry: While its direct industrial applications are limited, the compound’s role in epigenetic research can lead to the development of new diagnostic and therapeutic tools .

Mécanisme D'action

5-Carboxyl-2’-deoxycytidine exerts its effects through its involvement in the DNA demethylation pathway. The TET enzymes oxidize 5-methyl-2’-deoxycytidine to 5-carboxyl-2’-deoxycytidine, which can then be decarboxylated to 2’-deoxycytidine. This process is crucial for the regulation of gene expression and the maintenance of genomic stability .

Comparaison Avec Des Composés Similaires

5-Methyl-2’-deoxycytidine: The parent compound involved in DNA methylation.

5-Hydroxymethyl-2’-deoxycytidine: An intermediate in the oxidation pathway.

5-Formyl-2’-deoxycytidine: Another intermediate in the oxidation pathway.

Uniqueness: 5-Carboxyl-2’-deoxycytidine is unique due to its role in the final step of the TET-mediated oxidation pathway. Its ability to undergo decarboxylation to revert to 2’-deoxycytidine highlights its importance in the dynamic regulation of DNA methylation and demethylation .

Propriétés

IUPAC Name |

2-[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O6/c11-5-1-2-13(10(18)12-5)6-3-4(14)8(19-6)7(15)9(16)17/h1-2,4,6-8,14-15H,3H2,(H,16,17)(H2,11,12,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARPDVDUSAVJDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)C(C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

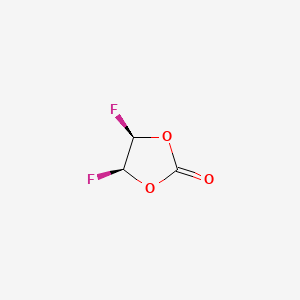

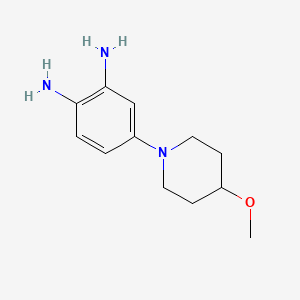

![(7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B15091274.png)

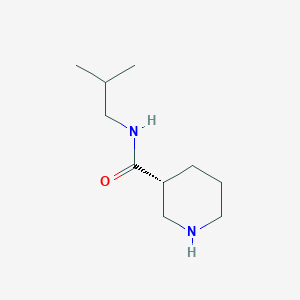

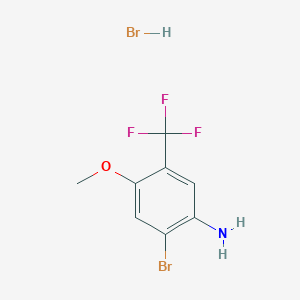

![Methyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B15091281.png)

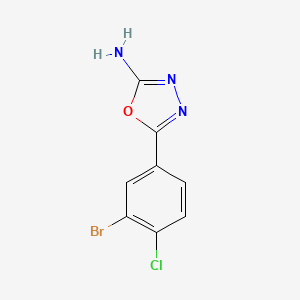

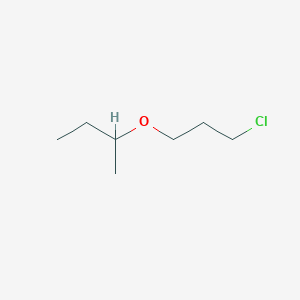

![4-({[(2,6-Dichloro-4-pyridyl)methyl]imino}methyl)phenol](/img/structure/B15091310.png)

![4',4'-Dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-amine hydrochloride](/img/structure/B15091333.png)